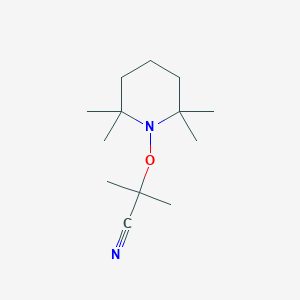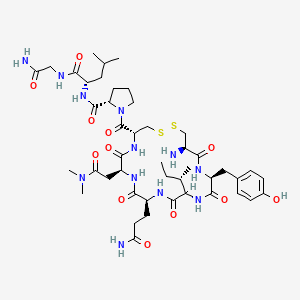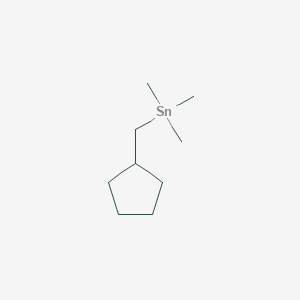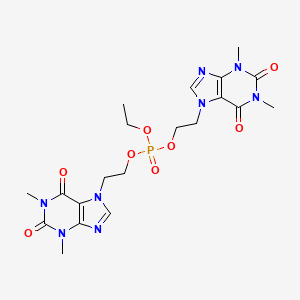
1-Naphthalenesulfonic acid, 3,3'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-, monolithium monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-, monolithium monosodium salt) is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple aromatic rings and azo groups, which contribute to its stability and color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-, monolithium monosodium salt) involves several steps:
Diazotization: The process begins with the diazotization of 3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diamine.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthalenesulfonic acid to form the azo compound.
Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with lithium and sodium hydroxides to form the monolithium monosodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenesulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-, monolithium monosodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-, monolithium monosodium salt) has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to biologically active compounds.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Cellular Uptake: The compound can be taken up by cells, where it may interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Naphthalenesulfonic acid, 3-((4’-((2,4-diamino-5-methylphenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-4,6-dihydroxy-, monosodium salt
- 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-6-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, monosodium salt
Uniqueness
1-Naphthalenesulfonic acid, 3,3’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-, monolithium monosodium salt) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and ability to undergo various chemical reactions make it valuable in multiple applications.
Eigenschaften
CAS-Nummer |
75673-35-7 |
|---|---|
Molekularformel |
C34H24LiN4NaO10S2 |
Molekulargewicht |
742.7 g/mol |
IUPAC-Name |
lithium;sodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H26N4O10S2.Li.Na/c1-47-29-15-19(11-13-25(29)35-37-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)39)20-12-14-26(30(16-20)48-2)36-38-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI-Schlüssel |
CLLVHSCWPPIDBC-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)

![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)


![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)




